REACTION_CXSMILES
|
C([C:5](=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7])(C)(C)C.O1[CH2:20][CH2:19][CH2:18]C1.[H][H].[CH2:23](O)C>[Pd]>[C:19]([C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH2:5][C:6]([OH:8])=[O:7])=[CH:15][CH:14]=1)([CH3:18])([CH3:20])[CH3:23]
|
Name
|
t-butylcinnamic acid
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(C(=O)O)=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then transferred to a round bottom flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 200 mL
|
Type
|
CUSTOM
|
Details
|
The formed crystals were decanted
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |